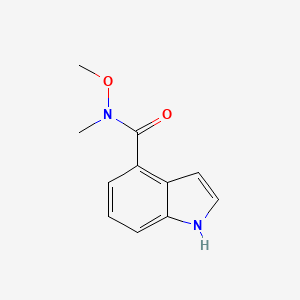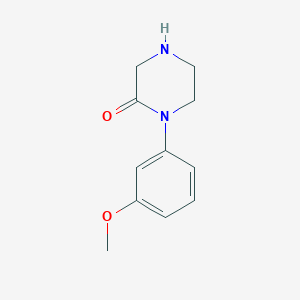
3-(呋喃甲硫基)丙酸甲酯
描述
Methyl 3-(furfurylthio)propionate, also known as Methyl furfuyl mercaptopropionate, is a chemical compound with the formula C9H12O3S . It has a molecular weight of 200.25 . The compound is a pale yellow to amber colored liquid with an earthy sweet aroma .
Molecular Structure Analysis
The molecular structure of Methyl 3-(furfurylthio)propionate consists of 9 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
Methyl 3-(furfurylthio)propionate is practically insoluble to insoluble in water but soluble in ethanol . It has a boiling point of 113-116°C at 0.2 mm Hg . The refractive index is between 1.511-1.517 and the specific gravity is between 1.167-1.173 at 20°C .科学研究应用
食品香料
3-(呋喃甲硫基)丙酸甲酯: 广泛应用于食品工业作为香料。其泥土味和甜味香气使其成为赋予各种食品复杂风味的上佳选择。它尤其有效地增强咖啡、大蒜、洋葱和蔬菜类菜肴的风味。 该化合物以其稳定性和强度而闻名,这使得在食品中创造一致且持久的味道成为可能 .
香料行业
在香料领域,该化合物因其独特的香味特征而被利用。它可以在香水和古龙水中找到,在那里需要微妙的泥土甜味。 3-(呋喃甲硫基)丙酸甲酯的多功能性使其可以与其他芳香化合物混合,创造出精致且层次分明的香气体验 .
食品安全和质量
3-(呋喃甲硫基)丙酸甲酯的安全评估已由联合国粮农组织/世界卫生组织食品添加剂联合专家委员会 (JECFA) 进行。它已被评估用于食品添加剂,确保其符合消费所需的必要安全标准。 此评估对于维护含有该化合物的食品的质量和安全至关重要 .
化学研究
在化学研究中,3-(呋喃甲硫基)丙酸甲酯用作研究含硫化合物的一个主题。分析其结构和性质是为了了解呋喃甲硫基在各种化学环境中的行为。 这项研究可以导致开发具有类似或改进特性的新化合物 .
感官分析
该化合物在感官分析中也很重要,它被用作比较和评估食品和饮料产品风味特征的标准。 其独特的香气为感官分析师提供了衡量测试样品中类似风味的质量和强度的基准 .
农业应用
在农业中,3-(呋喃甲硫基)丙酸甲酯可能会因其在增强作物风味方面的潜在用途而被探索。 通过了解该化合物如何与植物生物化学相互作用,研究人员可以开发出自然改善水果和蔬菜的味道和香气的方案 .
营养研究
营养研究可能会调查3-(呋喃甲硫基)丙酸甲酯对食品营养价值的影响。 将其添加到食品中可能会影响营养物质的吸收和代谢,这是食品科学家和营养学家感兴趣的领域 .
环境影响评估
最后,3-(呋喃甲硫基)丙酸甲酯的环境影响是一个研究领域。研究人员评估该化合物在各种行业中的使用如何影响生态系统和废物管理过程。 这对开发可持续实践并最大限度地减少其使用的生态足迹至关重要 .
安全和危害
When handling Methyl 3-(furfurylthio)propionate, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
Methyl 3-(furfurylthio)propionate is primarily used as a flavouring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. When these receptors interact with the compound, they send signals to the brain, resulting in the perception of a specific aroma.
Pharmacokinetics
As a flavouring agent, it is generally recognized as safe (gras) by the joint fao/who expert committee on food additives (jecfa)
生化分析
Biochemical Properties
Methyl 3-(furfurylthio)propionate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. The interaction between methyl 3-(furfurylthio)propionate and these enzymes can lead to the modulation of their catalytic activity, affecting the overall metabolic processes .
Cellular Effects
Methyl 3-(furfurylthio)propionate has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress response, thereby impacting the cellular redox state. Additionally, methyl 3-(furfurylthio)propionate can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of methyl 3-(furfurylthio)propionate involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, methyl 3-(furfurylthio)propionate has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby altering cellular function. Additionally, methyl 3-(furfurylthio)propionate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-(furfurylthio)propionate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-(furfurylthio)propionate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to methyl 3-(furfurylthio)propionate has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of methyl 3-(furfurylthio)propionate can vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, methyl 3-(furfurylthio)propionate can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
Methyl 3-(furfurylthio)propionate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also influence metabolic flux, altering the levels of key metabolites within the cell. These changes can impact overall cellular metabolism and function, highlighting the complex interplay between methyl 3-(furfurylthio)propionate and cellular metabolic pathways .
Transport and Distribution
The transport and distribution of methyl 3-(furfurylthio)propionate within cells and tissues are critical factors that determine its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, methyl 3-(furfurylthio)propionate can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects, with different tissues exhibiting varying levels of accumulation and response .
Subcellular Localization
Methyl 3-(furfurylthio)propionate exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, methyl 3-(furfurylthio)propionate may localize to the mitochondria, where it can impact mitochondrial function and energy production. Understanding the subcellular localization of methyl 3-(furfurylthio)propionate is essential for elucidating its precise mechanisms of action and biological effects .
属性
IUPAC Name |
methyl 3-(furan-2-ylmethylsulfanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-11-9(10)4-6-13-7-8-3-2-5-12-8/h2-3,5H,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXNUXUTQGTBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869225 | |
| Record name | Methyl 3-{[(furan-2-yl)methyl]sulfanyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to amber coloured liquid; Earthy sweet aroma | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.167-1.173 (20°) | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94278-26-9 | |
| Record name | Methyl 3-[(2-furanylmethyl)thio]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94278-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-(FURFURYLTHIO)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1387H8Y3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)
![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1368889.png)










